![molecular formula C18H12N2O5 B2700154 (5-(furan-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 1105202-32-1](/img/structure/B2700154.png)
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
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Overview
Description
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown significant biological activity in various studies.
Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents .
Antibacterial Activity
Antiviral Potential
Mechanism of Action
Target of Action
Compounds containing indole derivatives have been found to bind with high affinity to multiple receptors . Similarly, oxadiazole derivatives, which are also present in the compound, have shown a broad range of chemical and biological properties .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Oxadiazole derivatives have also been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and oxadiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the furan ring in drug molecules is known to improve pharmacokinetic characteristics, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
One study revealed that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-9-19-14-5-2-1-4-12(13)14)18(22)24-10-11-8-16(25-20-11)15-6-3-7-23-15/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHZLKBJSGZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate |
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